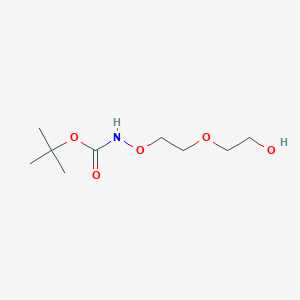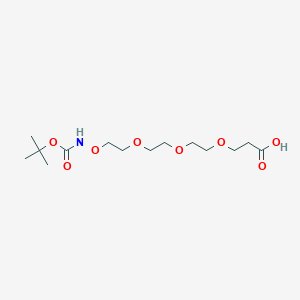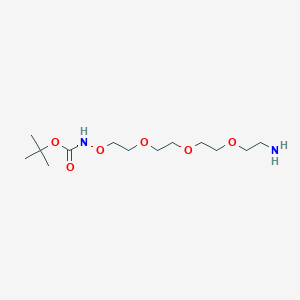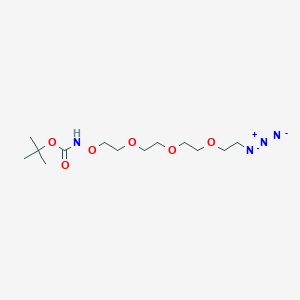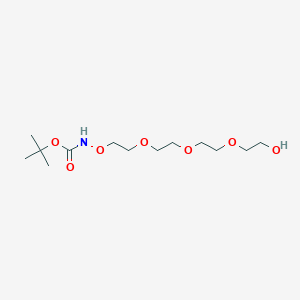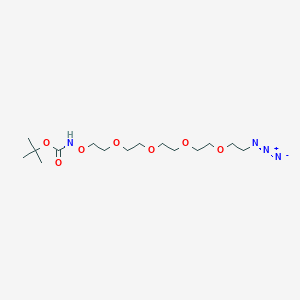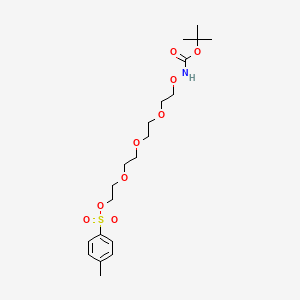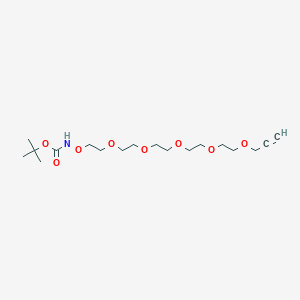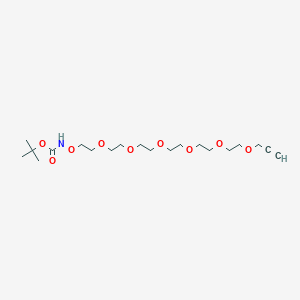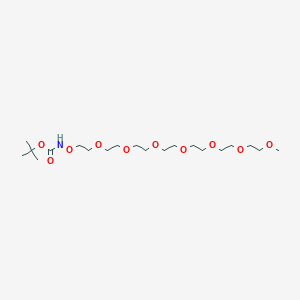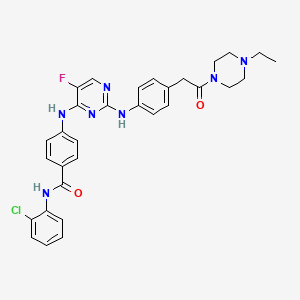
Aurora-A-Inhibitor I
Übersicht
Beschreibung
Aurora A inhibitor I is a potent and selective inhibitor of Aurora A kinase (IC50s = 3.4 and 3,400 nM for Aurora A and Aurora B, respectively). It prevents centrosome separation and reduces phosphorylated Aurora A, but not phosphorylated histone H3, levels at the centrosomes, indicating inhibition is specific to Aurora A kinase. Aurora A inhibitor I reduces the proliferation of HCT116 and HT-29 colorectal carcinoma cells in vitro (IC50s = 0.19 and 2.9 μM, respectively).
TC-S 7010 is a selective inhibitor of Aurora kinase A.
Wissenschaftliche Forschungsanwendungen
3. Verbesserung der DNA-Schädigung und des Tumorzelltods Die Hemmung der Aurora-Kinase A verstärkt die DNA-Schädigung und den Tumorzelltod bei der Therapie mit 131 I-MIBG bei hochriskantem Neuroblastom {svg_1}. Diese Kombination aus AURKA-Hemmung und 131 I-MIBG-Behandlung ist in resistenten Neuroblastom-Modellen aktiv {svg_2}.
Radiosensibilisierung bei hepatozellulärem Karzinom
Aurora-Kinase-Inhibitoren haben bei hepatozellulärem Karzinom eine Radiosensibilisierung gezeigt, bei der die Kombinationstherapie mit VE-465 und externer Strahlentherapie den Zellzyklus in vitro unterbrach und den strahleninduzierten Tod in vivo signifikant verstärkte {svg_3}.
Hemmung des MYCN-Onkogens
MYCN ist ein Transkriptionsfaktor-Onkogen und ein bekannter Treiber des Neuroblastoms, der mit einer Hochrisikokrankheit und einem schlechten Gesamtüberleben verbunden ist. Die Kombination aus Bestrahlung und einem AURKA-A-Inhibitor erhöhte die DNA-Schädigung und die Apoptose und senkte die MYCN-Proteinspiegel {svg_4}.
Wirkmechanismus
Target of Action
Aurora A Inhibitor I, also known as TC-S 7010 or 2,4-Bisanilinopyrimidine, 10, primarily targets Aurora kinase A (AURKA) . AURKA is a member of the serine/threonine kinases family and plays a crucial role in cell division processes by regulating mitosis . It is significantly overexpressed in various types of cancer tissues compared to normal tissues .
Biochemical Pathways
The inhibition of AURKA affects several biochemical pathways. AURKA is involved in the regulation of mitosis, and its inhibition can lead to cell cycle arrest in the G2/M phase . This results in abnormal mitosis and induction of apoptosis . Additionally, AURKA interacts with proteins involved in classic oncogenic pathways .
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSIZPIFQAYJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31ClFN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657630 | |
| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158838-45-9 | |
| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1158838-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Aurora Kinase A Inhibitor I?
A1: Aurora Kinase A Inhibitor I (N-(2-Chlorophenyl)-4-((2-((4-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)phenyl)amino)-5-fluoropyrimidin-4-yl)amino)benzamide) is a selective inhibitor of Aurora kinase A (AURKA). While its exact mechanism is still under investigation, studies suggest it disrupts AURKA's ability to phosphorylate downstream targets. For instance, in mouse and rat collecting duct cells, Aurora Kinase A Inhibitor I prevented the cAMP-induced redistribution of aquaporin-2 (AQP2) []. This effect was linked to the inhibitor causing depolymerization of actin stress fibers, essential for AQP2 translocation to the plasma membrane. This depolymerization is likely due to the inhibitor decreasing phosphorylation of cofilin-1 (CFL1), a protein that, when phosphorylated, loses its actin-depolymerizing function [].
Q2: What are the potential applications of Aurora Kinase A Inhibitor I in cancer therapy?
A2: Research suggests Aurora Kinase A Inhibitor I, in combination with other therapies, might be promising for treating certain cancers. For example, in estrogen-positive (ER+) and triple-negative breast cancer (TNBC) cells, combining Aurora Kinase A Inhibitor I with the MEK1/2 specific inhibitor PD0325901 showed a significant additive cytotoxic effect compared to either agent alone []. This synergistic effect points towards a potential therapeutic strategy for TNBC patients using both AURKA and MEK1/2 inhibitors.
Q3: Has the interaction between Aurora kinase A and other proteins been investigated?
A3: Yes, research has identified a novel interaction between AURKA and the mitogen-activated protein kinase (MAPK) pathway, specifically at the level of MEK1, in breast cancer cells []. Studies using in situ proximity ligation and pull-down assays confirmed a direct interaction between AURKA and MEK1/2. Furthermore, in vitro kinase assays demonstrated direct phosphorylation of MEK1 by AURKA []. This interaction appears critical for the activation of the MAPK pathway and subsequent downstream effects.
Q4: What is the impact of Aurora Kinase A Inhibitor I on SOX2 phosphorylation?
A4: Aurora Kinase A Inhibitor I has been shown to eliminate the mitotic phosphorylation of SOX2, a transcription factor involved in stem cell pluripotency []. Interestingly, this effect is specific to Aurora kinase A inhibition, as PLK1 inhibitors did not demonstrate the same effect []. This finding points to a novel regulatory mechanism of SOX2 phosphorylation mediated by AURKA during mitosis, potentially impacting stem cell pluripotency maintenance in cancer cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




